(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an acetyl group, a fluorophenyl group, and a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-acetyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Acetyl-4-chlorophenyl)carbamic acid tert-butyl ester
- (3-Acetyl-4-bromophenyl)carbamic acid tert-butyl ester
- (3-Acetyl-4-methylphenyl)carbamic acid tert-butyl ester
Uniqueness
The presence of the fluorine atom in (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique in its applications and effects .
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
tert-butyl N-(3-acetyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
OVURNWRQBDMPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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